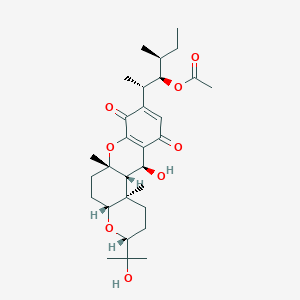
n-Methyl-n-phenylnaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-phenylnaphthalene-2-sulfonamide (MNS) is a synthetic compound that has been widely used in scientific research due to its unique properties. MNS is a highly soluble and stable compound that has been used in various fields, including biochemistry, pharmacology, and physiology.
作用机制
N-Methyl-n-phenylnaphthalene-2-sulfonamide binds to hydrophobic regions of proteins and nucleic acids, causing a change in the fluorescence intensity. The binding of this compound to proteins and nucleic acids can be used to study their structure and function. This compound has also been shown to inhibit the activity of enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
N-Methyl-n-phenylnaphthalene-2-sulfonamide has several advantages for lab experiments. This compound is a highly soluble and stable compound that can be easily synthesized and purified. This compound has a high binding affinity for hydrophobic regions of proteins and nucleic acids, making it a useful fluorescent probe. However, this compound has some limitations for lab experiments. This compound has a limited pH range for fluorescence, which may limit its use as a pH indicator. In addition, this compound may interfere with the activity of some enzymes, which may limit its use in enzymatic assays.
未来方向
There are several future directions for the use of n-Methyl-n-phenylnaphthalene-2-sulfonamide in scientific research. One future direction is the development of this compound-based fluorescent probes for the detection of specific proteins and nucleic acids. Another future direction is the use of this compound as a surfactant in the preparation of nanoparticles for drug delivery. In addition, the development of this compound analogs with improved properties may expand the range of applications for this compound in scientific research.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a highly soluble and stable compound that has been used in various fields, including biochemistry, pharmacology, and physiology. This compound has several advantages for lab experiments, including its high binding affinity for hydrophobic regions of proteins and nucleic acids. However, this compound also has some limitations, including its limited pH range for fluorescence. There are several future directions for the use of this compound in scientific research, including the development of this compound-based fluorescent probes and the use of this compound as a surfactant in the preparation of nanoparticles.
合成方法
N-Methyl-n-phenylnaphthalene-2-sulfonamide is synthesized by the reaction of 2-naphthylamine with methyl benzenesulfonate in the presence of a base. The reaction yields this compound as a white solid, which is then purified by recrystallization. The purity of this compound can be determined by melting point analysis and thin-layer chromatography.
科学研究应用
N-Methyl-n-phenylnaphthalene-2-sulfonamide has been widely used in scientific research due to its unique properties. This compound is a highly soluble and stable compound that has been used in various fields, including biochemistry, pharmacology, and physiology. This compound has been used as a fluorescent probe to study the binding of proteins and nucleic acids. This compound has also been used as a pH indicator due to its pH-dependent fluorescence. In addition, this compound has been used as a surfactant in the preparation of nanoparticles and as a stabilizer for enzymes and antibodies.
属性
| 16358-37-5 | |
分子式 |
C17H15NO2S |
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-methyl-N-phenylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H15NO2S/c1-18(16-9-3-2-4-10-16)21(19,20)17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 |
InChI 键 |
IXAOBVXPTKIAED-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
溶解度 |
2.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





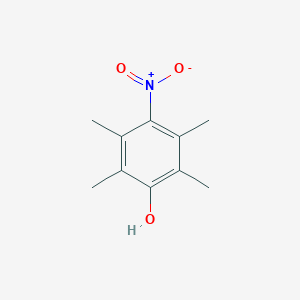
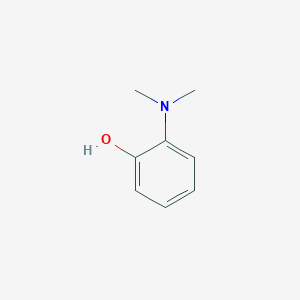
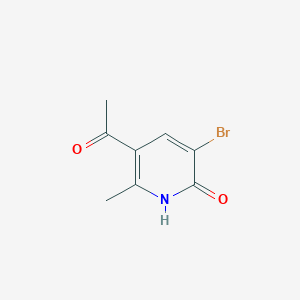

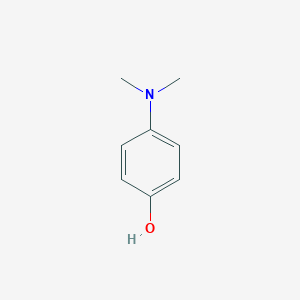
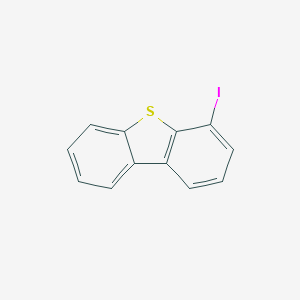
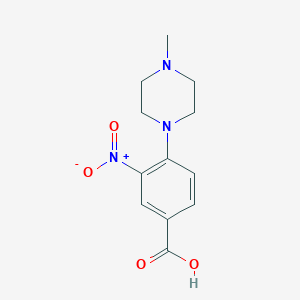
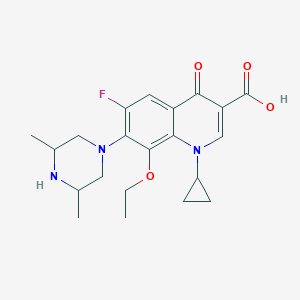
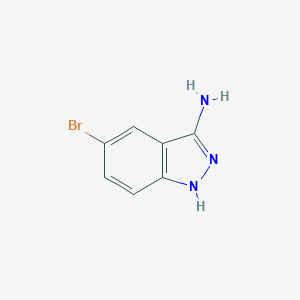
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
